molecular formula C17H18N2O3S B4390277 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B4390277
M. Wt: 330.4 g/mol
InChI Key: YKYHIPLHJFINIQ-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide, also known as 5-MeO-DIPT or Foxy Methoxy, is a synthetic drug that belongs to the class of tryptamines. It is a potent hallucinogen that has gained popularity among recreational drug users due to its psychedelic effects. However, it has also gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) investigated a derivative of benzenesulfonamide, specifically zinc(II) phthalocyanine substituted with benzenesulfonamide units. This compound demonstrated potential as a photosensitizer in photodynamic therapy, particularly for cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation properties make it a promising candidate for Type II photosensitizers in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

Motavallizadeh et al. (2014) synthesized novel derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which were evaluated for their antiproliferative activity against various tumor cell lines. Their findings indicated that certain derivatives, particularly 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, exhibited high antiproliferative activity, suggesting their potential use in developing new anticancer agents (Motavallizadeh et al., 2014).

Neuropharmacological Properties

Hirst et al. (2006) explored the properties of SB-399885, a derivative involving benzenesulfonamide, as a 5-HT6 receptor antagonist. The study found that this compound not only showed high affinity for 5-HT6 receptors but also displayed cognitive enhancing properties in animal models. This suggests potential therapeutic applications for disorders characterized by cognitive deficits, like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Synthesis and Bioactivity Studies

Gul et al. (2016) conducted research on new benzenesulfonamide derivatives, examining their cytotoxicity and potential as carbonic anhydrase inhibitors. This study highlighted the potential of these compounds for anti-tumor activity, particularly the 3,4,5-trimethoxy and the 4-hydroxy derivatives (Gul et al., 2016).

Antibacterial and Antifungal Applications

Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties, evaluating their antimicrobial and anticancer activities. The study revealed that certain compounds exhibited significant antibacterial and antifungal activity, which may be valuable in developing new therapeutic agents (Hassan, 2013).

Chiral Separation in Pharmaceuticals

Maier et al. (2005) conducted a study on the enantiomers of tamsulosin, a drug used in prostate disease treatment. They employed capillary electrophoresis for chiral separation, using a background electrolyte with sulfated-beta-cyclodextrin. This research underscores the importance of chiral separation in pharmaceuticals, potentially impacting the efficacy and safety of drugs (Maier et al., 2005).

Chemotherapy Research

A study by Bouissane et al. (2006) synthesized N-(7-indazolyl)benzenesulfonamide derivatives and evaluated their antiproliferative activities against leukemia cells. One derivative, in particular, showed significant potency, indicating potential applications in chemotherapy (Bouissane et al., 2006).

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-14-7-8-17-16(11-14)13(12-18-17)9-10-19-23(20,21)15-5-3-2-4-6-15/h2-8,11-12,18-19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYHIPLHJFINIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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